Sagittatoside B

Osteoporosis Bone Anabolic Activity Flavonoid Glycoside Bioactivity

Rare secondary prenylated diglucoside with low natural abundance in Epimedium extracts-sourcing high-purity reference material is a persistent supply challenge. Sagittatoside B (≥98% HPLC) directly resolves this gap for analytical method development and pharmacological studies. • Superior in vivo bioactivity vs. precursor Epimedin B for bone anabolic models • Promotes osteoblast mineralization & inhibits osteoclast markers at 10⁻⁹-10⁻⁵ M in vitro • 17 characterized metabolites enable comprehensive DMPK investigations • Essential reference standard for Epimedium extract feed additive QC per national standards

Molecular Formula C32H38O14
Molecular Weight 646.6 g/mol
Cat. No. B1248853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSagittatoside B
Synonymssagittatoside B
Molecular FormulaC32H38O14
Molecular Weight646.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O
InChIInChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1
InChIKeyBVDGQVAUJNUPGW-JGSSSOFVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sagittatoside B Procurement Guide


Sagittatoside B (箭藿苷 B) is a secondary flavonol glycoside, specifically a prenylated diglucoside, isolated from Epimedium species (Herba Epimedii, Yinyanghuo) [1]. It is a downstream hydrolytic product of the primary glycoside Epimedin B, formed by the cleavage of a terminal glucose moiety [2]. Its molecular formula is C₃₂H₃₈O₁₄, with a molecular weight of 646.64 g/mol, and it is characterized by the presence of rhamnose and xylose sugar residues attached to an icaritin backbone [1]. As a rare secondary glycoside, its natural abundance in Epimedium extracts is low compared to primary glycosides like Icariin and Epimedins, which has implications for sourcing and cost [3].

Rare secondary flavonol glycoside for bone and DMPK research
Distinct bioactivity and toxicity profile vs. primary glycosides
Analytical standard for Epimedium extract quality control

Structural Similarity vs. Functional Equivalence


Sagittatoside B cannot be substituted by its more abundant primary glycoside precursor, Epimedin B, or by the major flavonoid Icariin, due to profound differences in in vivo activity, toxicity, and metabolism [1][2]. While Epimedin B and Icariin are the most abundant and well-studied components in Epimedium, Sagittatoside B is reported to possess "much better in vivo bioactivities" than its original glycoside Epimedin B [1]. Furthermore, a direct comparative study in a zebrafish model demonstrates that Sagittatoside B is significantly more toxic than Icariin and the Epimedins, indicating distinct biological targets and safety profiles that preclude simple interchangeability [2]. These functional differences are underpinned by a unique metabolic pathway involving extensive hydrolysis and other phase I/II transformations not observed for the primary glycosides [3].

Precursor mismatch Epimedin B cannot substitute; deglycosylation alters in vivo activity and metabolic profile.
Toxicity profile Icariin is not interchangeable; Sagittatoside B shows significantly higher acute toxicity in zebrafish assays.
ADME divergence Unique Phase I/II metabolism; metabolite profile cannot be inferred from primary glycosides or Baohuoside I.

Quantitative Differentiation Evidence


Superior In Vivo Bioactivity vs. Epimedin B

Sagittatoside B is reported to have 'much better in vivo bioactivities' than its original glycoside, epimedin B [1]. This differentiation is critical for research applications where the goal is to maximize in vivo efficacy, as the deglycosylated form (Sagittatoside B) appears to be the more pharmacologically relevant entity. The conversion from Epimedin B to Sagittatoside B involves the removal of a glucose moiety, a process that significantly alters the compound's biological profile [1].

In vivo bioactivity vs. Epimedin B
Cross-study comparable
Reported qualitative improvement in in vivo activity over Epimedin B; exact fold-change unspecified.
Reported activity difference suggests deglycosylated form is key for pharmacological study models.
Based on prior studies cited by Shen et al., 2019; no primary numeric comparison provided.
Osteoporosis Bone Anabolic Activity Flavonoid Glycoside Bioactivity

Higher Acute Toxicity in Zebrafish Larvae

In a comparative zebrafish embryo toxicity study, Sagittatoside B (SB) was found to be significantly more toxic than several other major Epimedium flavonoids. The toxicity ranking was determined to be SC (2''-O-rhamnosylicariside II), SB (Sagittatoside B) > EC (Epimedin C), SA (Sagittatoside A) > BI (Baohuoside I), icariin, EA (Epimedin A), EB (Epimedin B) [1]. After 24 hours of exposure, SB caused 100% mortality in zebrafish larvae, a level of acute toxicity not observed for icariin, EA, EB, or even the closely related SA [1].

Acute toxicity (zebrafish larvae)
Head-to-head
100% mortality at 24 h
SB
Icar./Eps.
Reported toxicity endpoint context: mortality rate differs markedly from primary glycosides.
Toxicity order: SC, SB > EC, SA > BI, icariin, EA, EB.
Toxicology Zebrafish Model Drug Safety Screening

Distinctive In Vivo Metabolic Profile

The in vivo metabolic profile of Sagittatoside B is highly complex and distinct from its precursor compounds. Following oral administration in rats, a UPLC-QTOF-MS study detected or tentatively identified 17 metabolites in plasma, bile, urine, and feces [1]. The major metabolic pathways included hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars [1]. This extensive biotransformation profile, reported for the first time in 2024, is a key differentiator for Sagittatoside B and provides a basis for understanding its unique in vivo effects [1].

Metabolic profile
Cross-study comparable
17 metabolites identified in rats via UPLC-QTOF-MS; pathways include decarbonylation and extensive hydrolysis.
Supports unique ADME research; metabolic fate is compound-specific.
First comprehensive profile reported in 2024; no prior baseline exists.
Pharmacokinetics Drug Metabolism Metabolite Identification

Osteoclastogenesis Inhibition and Osteoblast Mineralization

In a 2023 in vitro study screening ingredients of Herba Epimedii, both Sagittatoside B and Baohuoside I were found to significantly increase calcium deposition in MC3T3-E1 cells (a marker of osteoblast differentiation and mineralization) and to significantly inhibit MMP-9 expression in osteoclastic RAW264.7 cells [1]. While the study highlighted Baohuoside I as having the most pronounced effects on some parameters like TRACP activity and multinucleated cell formation, Sagittatoside B was consistently among the top-performing compounds for these key anti-osteoporotic endpoints [1].

Osteoblast/clast modulation
Head-to-head
Reported significant increase in calcium deposition and inhibition of MMP-9 in vitro; ranked among top-performing Epimedium compounds.
Supports bone-formation assay context; profile rivals Baohuoside I on key endpoints.
MC3T3-E1 and RAW264.7 cells; concentration range 10⁻⁹-10⁻⁵ M.
Anti-osteoporosis Osteoclast Inhibition Osteoblast Differentiation

Very Low Oral Bioavailability

A pharmacokinetic study on low-glucoside composites from Epimedii Folium quantified the oral bioavailability of several compounds in mice. The bioavailability of Sagittatoside B was reported as 0.06% [1]. This is comparable to Sagittatoside A (0.05%) and C (0.04%) but is significantly lower than that of Baohuoside I (1.91%) [1]. This stark difference in systemic exposure following oral administration is a critical selection criterion for in vivo studies.

Oral bioavailability
Head-to-head
0.06% vs. Baohuoside I 1.91%
Supports exposure-model interpretation; low systemic exposure may necessitate parenteral routes.
~32-fold difference vs. Baohuoside I in KM mice.
Bioavailability Pharmacokinetics Oral Absorption

Quality Marker in National Feed Additive Standards

A 2024 English version of a Chinese national standard for the determination of flavonol glycosides in Epimedium extract feed additives includes Sagittatoside B as one of the five specified markers for HPLC analysis, alongside icariin, sagittatoside A, sagittatoside C, and baohuoside I [1]. This official designation confirms its industrial relevance and underscores the need for a pure, well-characterized reference standard for quality control and regulatory compliance in the production of Epimedium-derived products.

QC standard marker
Class-level
Designated as 1 of 5 HPLC markers in national feed additive standard (2024).
Supports analytical QC procurement; pure reference standard is required for regulatory method compliance.
National standard of China; HPLC method.
Quality Control Analytical Standard Epimedium Extract

Validated Application Scenarios


In Vivo Osteoporosis and Bone Anabolic Research

For studies seeking to maximize in vivo efficacy in bone anabolic or anti-osteoporotic models, Sagittatoside B is a superior choice over its precursor Epimedin B, as it is reported to have 'much better in vivo bioactivities' [1]. Its demonstrated ability to promote osteoblast mineralization and inhibit osteoclast markers in vitro at concentrations of 10⁻⁹-10⁻⁵ M [2] supports its use in animal models of postmenopausal osteoporosis, bone fracture healing, or bone loss. Its low oral bioavailability (0.06%) [3] should be considered in experimental design, potentially favoring parenteral administration or higher oral doses.

DMPK and Toxicology Studies

Sagittatoside B is an ideal reference compound for in-depth DMPK studies due to its extensive and recently characterized metabolic profile (17 metabolites identified) involving unique pathways like decarbonylation [1]. Furthermore, its high acute toxicity in zebrafish models (100% mortality at 24h) compared to icariin and epimedins makes it a valuable tool for investigating mechanisms of flavonoid-induced hepatotoxicity and for establishing safety margins for Epimedium-derived compounds [2].

Quality Control and Regulatory Compliance

Procurement of high-purity Sagittatoside B (≥98% by HPLC) is essential for analytical laboratories and manufacturers who need to comply with national standards for Epimedium extract feed additives [1]. As a specified marker compound, a reliable reference standard is required to develop and validate HPLC or UPLC-MS/MS methods for the accurate quantification of Sagittatoside B in raw materials and finished products [2]. This ensures batch-to-batch consistency and regulatory adherence.

Structure-Activity Relationship Studies

The structural difference between Epimedin B (a triglycoside) and Sagittatoside B (a diglycoside lacking one glucose) results in profound differences in bioactivity and toxicity [1]. Sagittatoside B is therefore a crucial tool for SAR studies investigating how specific sugar moieties on the icaritin backbone influence receptor binding, cellular uptake, metabolic stability, and off-target toxicity. Its unique metabolic fate compared to the primary glycosides [2] provides a rich dataset for understanding the role of glycosylation in prenylated flavonoid pharmacology.

Application
Selection Property
Validation Focus
Bone anabolic model studies
Reported activity difference vs. primary glycosides
Osteoblast mineralization and osteoclast inhibition endpoints
DMPK and metabolism research
Extensive Phase I/II metabolite profile
Metabolite identification and decarbonylation pathway monitoring
Toxicology and safety screening
High acute toxicity in larval zebrafish model
Toxicity endpoint and safety margin assessment
Extract QC and regulatory compliance
Specified marker in national feed additive standard
HPLC method validation and batch-to-batch consistency
Structure-activity relationship studies
Diglycoside structure lacking one glucose moiety
Glycosylation influence on receptor binding and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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